2-(dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone moiety and the dipropylamino group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(Dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV agent due to its ability to inhibit viral enzymes.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of viral enzymes, inhibiting their function and preventing viral replication . The molecular targets and pathways involved may include integrase and reverse transcriptase, which are essential for the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives:
Thiazolidinone derivatives: Compounds with the thiazolidinone moiety exhibit similar reactivity and biological activity.
Uniqueness
2-(Dipropylamino)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H30N4O2S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O2S2/c1-6-10-25(11-7-2)20-17(21(28)26-12-8-9-16(5)19(26)24-20)13-18-22(29)27(14-15(3)4)23(30)31-18/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3/b18-13- |
InChI Key |
FPRBNZNZXKHHHQ-AQTBWJFISA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC(C)C |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC(C)C |
Origin of Product |
United States |
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